
Immune cell migration-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Immune cell migration-IN-2 is a compound that plays a crucial role in the regulation of immune cell migration. This compound is particularly significant in the context of immune surveillance, where immune cells patrol the body to detect and respond to pathogens, tissue damage, and tumor cells. The ability of immune cells to migrate effectively is essential for maintaining immune homeostasis and responding to infections and other pathological conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of immune cell migration-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Preparation of Intermediates: The initial step involves the preparation of key intermediates through reactions such as alkylation, acylation, and condensation.
Formation of the Core Structure: The core structure of this compound is formed through cyclization reactions, often involving catalysts and specific temperature and pressure conditions.
Functionalization: The final step involves the functionalization of the core structure to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Immune cell migration-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, typically under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
Immune cell migration-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate the mechanisms of immune cell migration and the role of specific signaling pathways in immune responses.
Medicine: The compound is explored for its potential therapeutic applications in treating immune-related disorders, such as autoimmune diseases and cancer.
Industry: this compound is used in the development of diagnostic tools and therapeutic agents for various diseases.
作用机制
The mechanism of action of immune cell migration-IN-2 involves its interaction with specific molecular targets and pathways that regulate immune cell migration. Key components of this mechanism include:
Molecular Targets: The compound targets specific receptors and signaling molecules on the surface of immune cells, such as chemokine receptors and integrins.
Signaling Pathways: this compound modulates signaling pathways involved in cell adhesion, cytoskeletal rearrangement, and chemotaxis, including the actin cytoskeleton and myosin proteins.
相似化合物的比较
Immune cell migration-IN-2 can be compared with other compounds that modulate immune cell migration, such as:
Moverastin: A cell migration inhibitor that affects actin polymerization.
UTKO1: A compound that modulates Rho GTPase signaling pathways.
BU-4664L: A molecule that inhibits cell migration by targeting specific signaling molecules.
These compounds share similarities in their ability to modulate immune cell migration but differ in their specific molecular targets and mechanisms of action. This compound is unique in its specific interaction with chemokine receptors and integrins, making it a valuable tool for studying immune cell migration and developing therapeutic agents.
属性
分子式 |
C26H22Cl2NO7PS |
|---|---|
分子量 |
594.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2,6-dichloro-4-[2-[(3-hydroxyphenyl)-methylphosphoryl]ethynyl]benzoyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C26H22Cl2NO7PS/c1-37(34,19-7-4-6-18(30)15-19)10-9-17-12-21(27)24(22(28)13-17)25(31)29-23(26(32)33)14-16-5-3-8-20(11-16)38(2,35)36/h3-8,11-13,15,23,30H,14H2,1-2H3,(H,29,31)(H,32,33)/t23-,37?/m0/s1 |
InChI 键 |
GFOAULRGMIKMSB-FZBBVYCTSA-N |
手性 SMILES |
CP(=O)(C#CC1=CC(=C(C(=C1)Cl)C(=O)N[C@@H](CC2=CC(=CC=C2)S(=O)(=O)C)C(=O)O)Cl)C3=CC=CC(=C3)O |
规范 SMILES |
CP(=O)(C#CC1=CC(=C(C(=C1)Cl)C(=O)NC(CC2=CC(=CC=C2)S(=O)(=O)C)C(=O)O)Cl)C3=CC=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


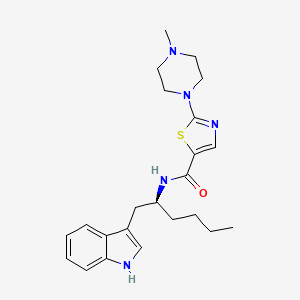
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
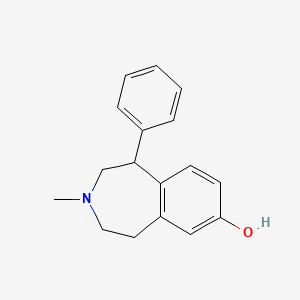

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
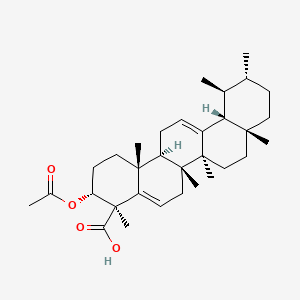
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

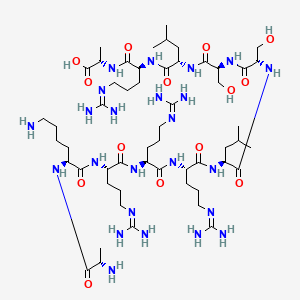

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
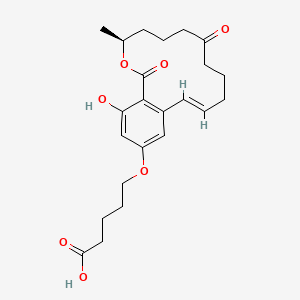
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

